4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
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Overview
Description
“4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde” is a complex organic compound that contains a furan ring, a thioether group, a nitro group, and an aldehyde group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions, nucleophilic aromatic substitution, or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the furan ring and the benzene ring. The nitro group is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to its functional groups. For instance, the aldehyde group could undergo nucleophilic addition reactions, the nitro group could be reduced to an amine, and the thioether could participate in oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar nitro and aldehyde groups could increase its solubility in polar solvents .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde”, have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Antifungal Activity
Furan derivatives are also known for their antifungal properties . The presence of the furan nucleus in these compounds contributes to their remarkable therapeutic efficacy .
Antiviral Activity
Furan derivatives have been found to have antiviral properties . This makes them valuable in the development of new antiviral drugs .
Anti-inflammatory and Analgesic Properties
Furan derivatives have been reported to have anti-inflammatory and analgesic properties . This makes them useful in the treatment of conditions involving inflammation and pain .
Antidepressant and Anti-anxiolytic Properties
Furan derivatives have been found to have antidepressant and anti-anxiolytic properties . This makes them potentially useful in the treatment of mental health conditions such as depression and anxiety .
Anticancer Properties
Furan derivatives have been found to have anticancer properties . This makes them valuable in the development of new anticancer drugs .
Synthesis of Heterocyclic Derivatives
“4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde” can be used in the synthesis of new heterocyclic derivatives . These derivatives have been found to have various applications, including as antioxidants .
Superelectrophilic Activation Conditions
This compound has been used in the development of a novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives . This method is based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)-3-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-7-9-3-4-12(11(6-9)13(15)16)18-8-10-2-1-5-17-10/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZUTZDAIMVSAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384296 |
Source
|
Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175278-53-2 |
Source
|
Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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